gw8510

Übersicht

Beschreibung

GW8510 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2) bekannt ist. Cyclin-abhängige Kinasen sind Serin-Threonin-Kinasen, die für den Zellzyklusfortschritt entscheidend sind. This compound ist ein substituiertes Analogon von 3-(Benzyliden)-indolin-2-on und ist für seine Fähigkeit bekannt, CDK2 selektiv zu hemmen, wodurch der Übergang von der G1-Phase zur S-Phase des Zellzyklus blockiert wird .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 4-{[(7-Oxo-6,7-Dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-yliden)methyl]amino}-N-(2-pyridinyl)-benzolsulfonamid.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird als gelber Feststoff mit einer Reinheit von etwa 98 % geliefert, wie durch Hochleistungsflüssigchromatographie (HPLC) bestimmt wurde .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GW8510 involves the reaction of 4-{[(7-Oxo-6,7-dihydro-8H-[1,3]thiazolo[5,4-e]indol-8-ylidene)methyl]amino}-N-(2-pyridinyl)-benzenesulfonamide.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The compound is supplied as a yellow solid with a purity of approximately 98% as determined by high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GW8510 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen auftreten, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Halogenierungsmittel oder Nukleophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Thiazoloindolderivaten führen, während Substitutionsreaktionen verschiedene substituierte Benzolsulfonamide produzieren können .

Wissenschaftliche Forschungsanwendungen

Cancer Research

GW8510 has been investigated for its anticancer properties across various cancer types. Notably, it has shown effectiveness against colorectal cancer (CRC) cells, including LoVo, HCT15, DLD-1, and HT-29 cell lines.

Case Study: Colorectal Cancer

- Objective : To assess the anticancer effects of this compound on CRC cells.

- Findings : this compound exhibited potent activity against CRC cell lines, with p53 wild-type cells being more sensitive than p53 mutant cells. The compound induced G2/M cell cycle arrest regardless of p53 status, indicating its potential as a therapeutic agent in CRC treatment .

| Cell Line | p53 Status | Sensitivity to this compound |

|---|---|---|

| LoVo | Wild-type | High |

| HCT15 | Mutant | Moderate |

| DLD-1 | Mutant | Moderate |

| HT-29 | Mutant | Moderate |

Diabetes Research

This compound has been studied for its ability to enhance insulin expression in pancreatic alpha cells. This application is particularly relevant for type 1 diabetes treatment.

Case Study: Insulin Expression

- Objective : To investigate the effects of this compound on insulin expression in alpha cells.

- Findings : Treatment with this compound increased insulin expression and secretion in both mouse alpha cells and human islets. The compound was shown to up-regulate p53 transcriptional activity, which is linked to insulin gene regulation .

| Treatment Duration | Insulin Expression Level (Relative Units) |

|---|---|

| Control | 1.0 |

| 3 Days | 7.0 |

| 5 Days | 9.5 |

Mechanistic Insights

This compound operates through multiple biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to G2/M arrest and reduced cell proliferation.

- p53 Pathway Activation : The compound enhances p53 activity through post-translational modifications, which stabilizes p53 and promotes its transcriptional targets .

Wirkmechanismus

GW8510 exerts its effects by selectively inhibiting cyclin-dependent kinase-2 (CDK2). CDK2 is a positive regulator of eukaryotic cell-cycle progression and is mainly responsible for the transition from the G1 phase to the S phase. This compound competitively blocks the adenosine triphosphate (ATP) binding site of CDK2, thereby preventing its activation and subsequent phosphorylation of target proteins. This inhibition leads to cell cycle arrest at the G1/S transition .

Vergleich Mit ähnlichen Verbindungen

Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.

Purvalanol: A selective CDK inhibitor that targets CDK2 and CDK4.

Uniqueness of GW8510: this compound is unique in its high selectivity for CDK2, with an IC50 value of 10 nanomolar. It also inhibits CDK1 and CDK4 with higher IC50 values of 110 nanomolar and 130 nanomolar, respectively. This selectivity makes this compound a valuable tool for studying CDK2-specific pathways and their role in cell cycle regulation .

Biologische Aktivität

GW8510 is a synthetic compound classified as a cyclin-dependent kinase (CDK) inhibitor, primarily studied for its potential therapeutic applications in various diseases, including cancer and diabetes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications in clinical settings.

This compound has been shown to exert its biological effects through several key mechanisms:

-

Inhibition of Ribonucleotide Reductase (RRM2) :

- This compound effectively downregulates RRM2, a crucial enzyme in DNA synthesis, which is often overexpressed in cancer cells leading to chemoresistance. This inhibition enhances the sensitivity of lung squamous cell carcinoma (LSCC) cells to gemcitabine, a common chemotherapeutic agent. The compound induces autophagy and apoptosis in these cells, suggesting a dual mechanism of action involving both cell survival pathways and apoptotic signals .

-

Activation of the p53 Pathway :

- In pancreatic alpha cells, this compound increases insulin expression by activating the p53 transcriptional activity. This activation leads to upregulation of insulin gene (Ins2) expression through a JNK- and p38-dependent mechanism. The compound's role in enhancing p53 activity suggests potential applications in diabetes management by promoting insulin secretion from non-beta cells .

- Cell Cycle Regulation :

Table 1: Summary of Biological Activities of this compound

Clinical Implications

The findings surrounding this compound's biological activity highlight its potential as a therapeutic agent in diverse medical contexts:

- Cancer Therapy : The ability of this compound to sensitize cancer cells to chemotherapy by targeting RRM2 presents a promising strategy for overcoming drug resistance in LSCC and potentially other malignancies.

- Diabetes Management : By enhancing insulin production through p53 pathway activation, this compound could offer new avenues for treating diabetes, particularly in cases where traditional therapies are ineffective.

Eigenschaften

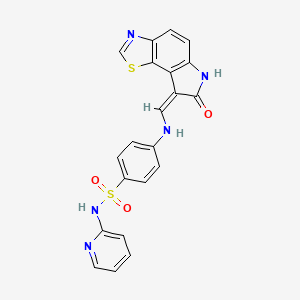

IUPAC Name |

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIYBIKHDLGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222036-17-1 | |

| Record name | GW8510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.